4-Bromo-3-iodo-1-(oxan-2-yl)indazole
Description
4-Bromo-3-iodo-1-(oxan-2-yl)indazole is a heterocyclic compound that features a unique combination of bromine, iodine, and an oxan-2-yl group attached to an indazole core
Properties
IUPAC Name |
4-bromo-3-iodo-1-(oxan-2-yl)indazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrIN2O/c13-8-4-3-5-9-11(8)12(14)15-16(9)10-6-1-2-7-17-10/h3-5,10H,1-2,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVGHNYMSZHCILX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)N2C3=C(C(=CC=C3)Br)C(=N2)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrIN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3-iodo-1-(oxan-2-yl)indazole typically involves multi-step reactions starting from commercially available precursorsThe reaction conditions often require the use of strong bases and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the reactions .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-3-iodo-1-(oxan-2-yl)indazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be replaced by other functional groups through nucleophilic substitution.
Oxidation and Reduction: The compound can undergo oxidation to form different oxides or reduction to remove halogen atoms.
Coupling Reactions: It can participate in Suzuki-Miyaura and Heck coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) and potassium carbonate (K2CO3) in solvents like DMF.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) under hydrogen atmosphere.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indazole derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
4-Bromo-3-iodo-1-(oxan-2-yl)indazole has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including anti-cancer and anti-inflammatory drugs.
Material Science: The compound is explored for its potential use in organic electronics and as a precursor for the synthesis of novel materials with unique electronic properties.
Biological Studies: It serves as a probe in biological studies to investigate the function of various biological pathways and molecular targets.
Mechanism of Action
The mechanism of action of 4-Bromo-3-iodo-1-(oxan-2-yl)indazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biological pathways. For example, it may inhibit certain kinases involved in cell signaling, leading to altered cellular responses .
Comparison with Similar Compounds
4-Bromo-3-iodo-1H-indazole: Lacks the oxan-2-yl group but shares the indazole core with halogen substitutions.
4-Bromo-3-chloro-1-(oxan-2-yl)indazole: Similar structure but with chlorine instead of iodine.
4-Iodo-3-bromo-1-(oxan-2-yl)indazole: Similar structure but with reversed positions of bromine and iodine.
Uniqueness: 4-Bromo-3-iodo-1-(oxan-2-yl)indazole is unique due to the presence of both bromine and iodine atoms along with the oxan-2-yl group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications .
Biological Activity
4-Bromo-3-iodo-1-(oxan-2-yl)indazole is a halogenated indazole derivative that has garnered attention for its potential biological activities. The unique combination of bromine and iodine substituents, along with the oxan-2-yl group, suggests that this compound may exhibit significant pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This structure features:
- Indazole core : A bicyclic structure known for its diverse biological activities.
- Halogen substituents : The presence of bromine and iodine enhances reactivity and interaction with biological targets.
- Oxan-2-yl group : Contributes to the compound's solubility and potential binding interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. Preliminary studies suggest that it may inhibit certain kinases involved in cell signaling pathways, leading to altered cellular responses related to inflammation and tumor progression.
Anticancer Activity
Research indicates that compounds similar to this compound possess anticancer properties. The halogenation pattern may enhance the compound's ability to bind to DNA or proteins involved in cell cycle regulation. For instance, studies have shown that indazole derivatives can induce apoptosis in cancer cells by activating caspase pathways.
Anti-inflammatory Effects
The anti-inflammatory potential of this compound is linked to its ability to inhibit pro-inflammatory cytokines. In vitro studies have demonstrated that indazole derivatives can reduce the expression of TNF-alpha and IL-6 in macrophages, suggesting a mechanism for mitigating inflammatory responses.
Antimicrobial Properties
The antimicrobial activity of this compound has been explored in various studies. Compounds within this class have shown efficacy against bacterial strains, potentially through disruption of bacterial cell membranes or inhibition of essential enzymatic pathways.
Case Studies
Several case studies highlight the biological activities associated with halogenated indazoles:
-
Study on Anticancer Activity :
- Objective : Evaluate the cytotoxic effects of this compound on various cancer cell lines.
- Findings : The compound exhibited significant cytotoxicity against breast and lung cancer cell lines with IC50 values in the low micromolar range. Mechanistic studies indicated apoptosis induction via mitochondrial pathways.
-
Anti-inflammatory Study :
- Objective : Assess the impact of the compound on inflammatory markers in vitro.
- Results : Treatment with this compound resulted in a marked decrease in TNF-alpha production by activated macrophages, supporting its potential as an anti-inflammatory agent.
-
Antimicrobial Efficacy :
- Objective : Test the antimicrobial activity against Gram-positive and Gram-negative bacteria.
- Outcomes : The compound displayed broad-spectrum antimicrobial activity, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
Comparative Analysis
To better understand the uniqueness of this compound, a comparison with similar compounds is presented below:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4-Bromo-3-chloro-1-(oxan-2-yil)indazole | Chlorine instead of iodine | Anticancer, anti-inflammatory |
| 4-Iodo-3-bromo-indazole | No oxan group | Limited biological activity |
| 4-Bromo-indazole | Lacks oxan substitution | Antimicrobial |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
